Hydroxyanthraquinones

Hydroxyanthraquinones are a class of polyphenolic compounds characterized by the presence of one or more hydroxyl groups attached to an anthraquinone backbone. These natural products are widely distributed in plants, particularly in the roots and bark of several species including Rheum officinale (Chinese rhubarb) and Polygonum cuspidatum (Japanese knotweed). Structurally, they exhibit a benzene ring fused to another benzene ring with two oxygen-containing groups attached at different positions. Hydroxyanthraquinones are known for their potent antioxidant and anti-inflammatory properties, making them valuable in the pharmaceutical and natural health industries. They have been extensively studied for their potential therapeutic applications, including the treatment of digestive disorders, liver protection, and even cancer prevention due to their ability to induce apoptosis in certain cell lines.

| Structure | 化学名 | CAS | MF |

|---|---|---|---|

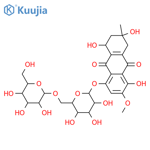

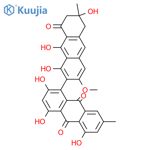

|

2,5-Dihydroxy-3-methylanthraquinone | 1228046-46-5 | C15H10O4 |

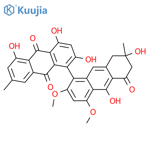

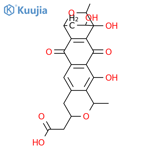

|

Auxarthrol B | 778628-93-6 | C16H18O9 |

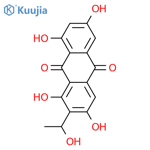

|

Averantin; (S)-form, 7-Chloro, 1'-deoxy, 1',2'-didehydro(E-), 6-Me ether | 1380583-28-7 | C21H19ClO6 |

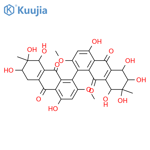

|

Alterporriol Q | 1356932-09-6 | C32H22O10 |

|

Austrocortilutein; (1S,3S)-form, 5-Hydroxy, 8-O-[β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside] | 150461-79-3 | C28H36O17 |

|

Anhydropseudophlegmacin 9,10-quinone | 230639-24-4 | C32H26O10 |

|

2-Acetyl-1,3,6,8-tetrahydroxyanthraquinone; 1'R-Alcohol | 274696-75-2 | C16H12O7 |

|

Alterporriol D; 4'-Deoxy | 1359951-75-9 | C32H30O15 |

|

Diaporthemin A; Atropisomer | 1609632-01-0 | C31H24O10 |

|

Dihydrogranaticin D | 1334168-67-0 | C22H22O9 |

関連文献

-

Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

推奨される供給者

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagents会社の性質: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

Recommended products